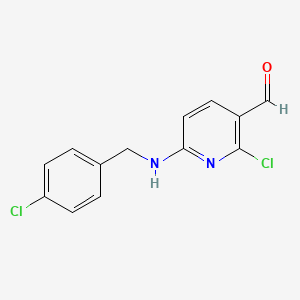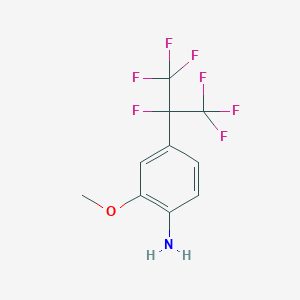
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is a fluorinated aromatic compound. The presence of the heptafluoropropyl group and the methoxy group on the aniline ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline typically involves the introduction of the heptafluoropropyl group to the aniline ring. One common method is the reaction of 4-amino-2-methoxytoluene with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzaldehyde or 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used as a fire suppression agent.
4-(Heptafluoroisopropyl)toluene:
Uniqueness
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is unique due to the presence of both the heptafluoropropyl and methoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
273735-38-9 |
|---|---|
Fórmula molecular |
C10H8F7NO |
Peso molecular |
291.16 g/mol |
Nombre IUPAC |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-4-5(2-3-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Clave InChI |
INCNKEPQBIGNRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


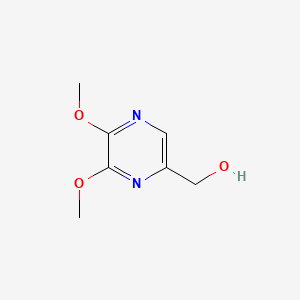
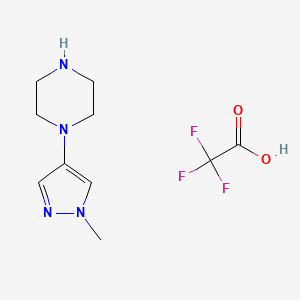
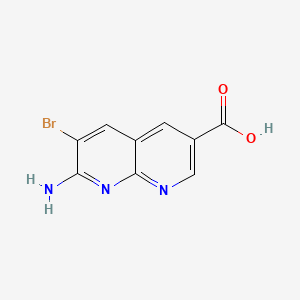
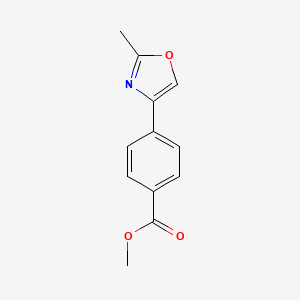
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
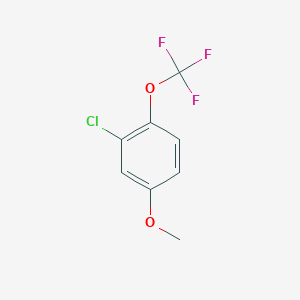
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)
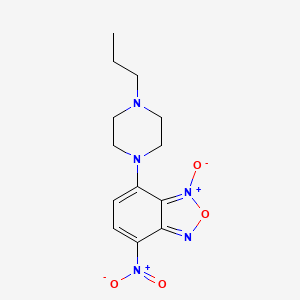
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
